molecular formula C13H12N4S B12788734 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine CAS No. 61607-78-1

9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine

Cat. No.: B12788734
CAS No.: 61607-78-1
M. Wt: 256.33 g/mol
InChI Key: BCXWQDAMPBYTRZ-UHFFFAOYSA-N
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Description

9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of significant interest due to its potential pharmacological activities and its unique structural features, which include a thiopyrano ring fused with a triazolo and benzodiazepine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiopyrano Ring: This step involves the cyclization of a suitable diene with a sulfur-containing reagent under acidic or basic conditions.

    Introduction of the Triazolo Moiety: This can be achieved by reacting the thiopyrano intermediate with a triazole derivative, often under reflux conditions in the presence of a catalyst.

    Fusion with Benzodiazepine: The final step involves the fusion of the triazolo-thiopyrano intermediate with a benzodiazepine precursor, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using high-throughput techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazolo ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

Biologically, 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has shown potential in various bioassays. It can interact with multiple biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could act on central nervous system receptors, offering possibilities for the treatment of neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine involves its interaction with molecular targets such as enzymes and receptors. The triazolo and benzodiazepine moieties suggest it could modulate neurotransmitter activity, potentially acting as an agonist or antagonist at specific receptor sites. The thiopyrano ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Triazolobenzodiazepines: Compounds like alprazolam and triazolam share the triazolo-benzodiazepine core but lack the thiopyrano ring.

    Thiopyranobenzodiazepines: These compounds have the thiopyrano and benzodiazepine rings but do not include the triazolo moiety.

Uniqueness

The uniqueness of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine lies in its combined structural features, which confer distinct chemical and biological properties

By integrating these diverse elements, this compound stands out as a compound of significant interest for further research and development.

Properties

CAS No.

61607-78-1

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

9-thia-2,4,5,13-tetrazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),14,16-hexaene

InChI

InChI=1S/C13H12N4S/c1-2-4-12-11(3-1)15-10-5-6-18-7-9(10)13-16-14-8-17(12)13/h1-4,8,15H,5-7H2

InChI Key

BCXWQDAMPBYTRZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1NC3=CC=CC=C3N4C2=NN=C4

Origin of Product

United States

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